Glucocorticoid Receptor Antagonism: IC50 Differentiation from Structurally Related Sulfonamides
The N-alkylated derivative N-(1-(1H-indol-3-yl)propan-2-yl)-2,4,6-trichlorobenzenesulfonamide (CHEMBL396029) exhibits glucocorticoid receptor (GR) binding activity with an IC₅₀ of 64 nM in a fluorescence polarization competitive binding assay against TAMRA-labeled dexamethasone, and 2,000 nM in a cellular functional assay measuring inhibition of IL-1-induced IL-6 production in HFF cells [1]. In contrast, the 2,4,5-trichloro positional isomer derivative N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide (CAS 334974-49-1) has been reported in patent literature with divergent activity profiles, though direct comparative IC₅₀ data for the unsubstituted parent sulfonamides or alternative chlorination patterns are not publicly available in head-to-head format . The 64 nM binding affinity establishes the 2,4,6-substitution pattern as a validated pharmacophoric element for GR-targeted molecular design.
| Evidence Dimension | Glucocorticoid receptor binding affinity (competitive displacement assay) |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM (binding); IC₅₀ = 2,000 nM (cellular functional) |
| Comparator Or Baseline | TAMRA-dexamethasone (reference ligand); 2,4,5-trichloro isomer derivatives (reported divergent activity) |
| Quantified Difference | 64 nM binding affinity vs >1 μM cellular activity; 2,4,6-isomer validated GR antagonist scaffold |
| Conditions | Fluorescence polarization assay; human glucocorticoid receptor; HFF cellular assay (24 hr IL-6 inhibition) |
Why This Matters
Procurement of 2,4,6-trichlorobenzenesulfonamide as a synthetic intermediate enables access to a validated GR antagonist chemotype with nanomolar binding potency.
- [1] BindingDB. BDBM50198973 / CHEMBL396029: N-(1-(1H-indol-3-yl)propan-2-yl)-2,4,6-trichlorobenzenesulfonamide. IC₅₀ Data. View Source
